molecular formula C17H14Cl2N4S2 B3004088 7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400084-41-5

7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

Cat. No. B3004088
CAS RN: 400084-41-5
M. Wt: 409.35
InChI Key: QOBWRFJBVDPEJL-UHFFFAOYSA-N
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Description

The compound "7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds, which often exhibit a range of biological activities and can serve as key intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step processes that introduce halogen atoms during the ring closure, as seen in the synthesis of 7-chloro-imidazo[2,1-b][1,3]thiazin-5-ones . This method allows for the introduction of various substituents into the phenyl and imidazole moieties, which can be further functionalized through nucleophilic substitution reactions . Similarly, the synthesis of 3H-imidazo[1,2-b][1,2,4]triazoles involves a variety of synthetic routes, indicating the versatility of methods available for constructing such complex molecules .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems, which include imidazole and triazole moieties. These structures are known to interact with biological targets through hydrophobic, hydrogen-bonding, and ionic interactions, as suggested by the study of angiotensin II antagonists derived from triazoles .

Chemical Reactions Analysis

The chemical reactivity of such compounds often includes the ability to undergo nucleophilic substitution reactions, where halogen functions can be replaced by various groups, enhancing the compound's potential for further chemical modifications and biological activity . The synthesis of related compounds also demonstrates the potential for unusual chemical behavior, such as the reversible formation of salts, which could be relevant for the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity and pharmaceutical applications. For instance, the potency of triazole derivatives as angiotensin II antagonists is influenced by the nature of substituents and their interactions with biological receptors . The synthesis methods described also suggest that the physical properties such as solubility and stability can be tailored by introducing different functional groups .

Scientific Research Applications

Novel Synthesis Techniques

Fused imidazoles, including compounds like 7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione, are created through various synthetic routes. Molina et al. (1989) detail a method involving the reaction of aminoimidazole with isothiocyanates, leading to 1,6-disubstituted 2-methylthio-1-H-imidazo triazoles, which are structurally related to the compound (Molina, Lorenzo, & Aller, 1989).

Potential Antibacterial Agents

Compounds like this compound may have antibacterial properties. Sztanke et al. (2006) synthesized similar compounds and found that some of them exhibited antimicrobial activities comparable to known antibiotics like chloramphenicol and ampicillin (Sztanke, Pasternak, Sidor-Wójtowicz, Truchlińska, & Jóźwiak, 2006).

Synthesis of Related Bicyclic Systems

Lee et al. (1996) explored the synthesis of related bicyclic systems like 7H-imidazo[1,2-b][1,2,4]triazoles, which share structural similarities with the compound in focus. These compounds were synthesized via the thermal reaction of keto azine carbodiimide intermediates (Lee, Song, Kim, & Park, 1996).

Antimicrobial Activity

Aouali et al. (2014) synthesized derivatives of imidazo[2,1-c][1,2,4]triazoles, similar to the compound , and evaluated their antimicrobial activity. These compounds showed significant antimicrobial properties, indicating the potential of the subject compound in this domain (Aouali, Allouche, Zouari, Mhalla, Trigui, & Chabchoub, 2014).

Future Directions

The future directions in the field of 1,2,4-triazoles research include the development of novel antimicrobial drugs to combat drug-resistant infections effectively . There is also interest in exploring their potential applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .

properties

IUPAC Name

7-(3,4-dichlorophenyl)-7-methyl-3-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4S2/c1-17(10-7-8-12(18)13(19)9-10)14-20-15(24)22(23(14)16(25)21-17)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBWRFJBVDPEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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